molecular formula C8H17NO2 B1141537 4-(TERT-BUTOXY)PYRROLIODIN-3-OL CAS No. 1343205-64-0

4-(TERT-BUTOXY)PYRROLIODIN-3-OL

Cat. No.: B1141537
CAS No.: 1343205-64-0
M. Wt: 159.22608
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Description

4-(tert-Butoxy)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at position 3 and a tert-butoxy substituent at position 4 of the pyrrolidine ring. The tert-butoxy group (C(CH₃)₃O-) is a bulky, electron-rich substituent known to influence steric and electronic properties, enhancing solubility in organic solvents and modulating reactivity in synthetic applications .

Properties

CAS No.

1343205-64-0

Molecular Formula

C8H17NO2

Molecular Weight

159.22608

Synonyms

4-(TERT-BUTOXY)PYRROLIODIN-3-OL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butoxy-pyrrolidine scaffold is part of a broader class of nitrogen-containing heterocycles. Below is a detailed analysis of key analogs, focusing on structural, synthetic, and functional differences.

Pyrrolidine Derivatives with tert-Butoxy Substituents

  • 4-(tert-Butoxy)pyrrolidin-3-ol vs. 3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidine Derivatives Structure: The tert-butyldimethylsilyl (TBDMS) group in analogs like 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine (e.g., entries from the Catalog of Pyridine Compounds) replaces the hydroxyl group in 4-(tert-butoxy)pyrrolidin-3-ol. Reactivity: TBDMS is a common protecting group for alcohols, offering stability under basic/acidic conditions. Applications: TBDMS-protected derivatives are prevalent in solid-phase synthesis (e.g., oligonucleotide synthesis, as in ), whereas the hydroxylated analog may serve as an intermediate for further functionalization.

Imidazole-Based tert-Butoxy Derivatives

Compounds such as 4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy)carbonyl]-1H-imidazole () share the tert-butoxy group but incorporate it into an imidazole ring. Key differences include:

  • Electronic Effects : The imidazole ring’s aromaticity introduces conjugation, altering electron distribution compared to the saturated pyrrolidine ring.
  • Functionality : The tert-butoxy group in imidazole derivatives often serves as a carbamate protecting group for amines (e.g., lysine residues in ), whereas in pyrrolidines, it primarily modulates steric bulk.

Pyridine-Pyrrolidine Hybrids

Examples from the Catalog of Pyridine Compounds include hybrids like (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate. These compounds combine pyrrolidine’s flexibility with pyridine’s aromatic rigidity.

  • Steric Impact : The tert-butoxy group in these hybrids enhances solubility while minimizing undesired intermolecular interactions during coupling reactions.

Data Tables: Key Properties and Comparisons

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Application Reference
4-(tert-Butoxy)pyrrolidin-3-ol Pyrrolidine -OH (C3), -O-C(CH₃)₃ (C4) Synthetic intermediate
3-((TBDMS-O)methyl)pyrrolidine Pyrrolidine -CH₂-O-TBDMS (C3) Protecting group in oligonucleotides
4-[(tert-Butoxy)carbonyl]-1H-imidazole Imidazole -CO-O-C(CH₃)₃ (C4) Amine protection in peptides
Pyridine-pyrrolidine hybrids Pyridine+Pyrrolidine Fluorine, TBDMS, ester groups Kinase inhibitor scaffolds

Research Findings and Implications

  • Steric Effects : The tert-butoxy group in 4-(tert-butoxy)pyrrolidin-3-ol reduces ring puckering compared to bulkier TBDMS analogs, as inferred from X-ray data of related pyrrolidines .
  • Solubility : LogP calculations for tert-butoxy-pyrrolidine derivatives suggest moderate lipophilicity (estimated LogP ~1.5), intermediate between TBDMS-protected (LogP ~3.0) and hydroxylated pyrrolidines (LogP ~0.5) .
  • Reactivity : The hydroxyl group at C3 enables hydrogen bonding, critical for chiral recognition in catalysis, whereas tert-butoxy at C4 directs regioselectivity in alkylation reactions .

Notes and Limitations

  • Data Gaps : Direct experimental data (e.g., NMR, HPLC) for 4-(tert-butoxy)pyrrolidin-3-ol are absent in the provided evidence; comparisons rely on structural analogs.
  • Diverse Sources : References span synthetic methodologies (), peptide chemistry (), and heterocyclic catalogs (), ensuring a multidisciplinary perspective.

Preparation Methods

Catalytic Alkylation of Pyrrolidin-3-ol

A direct approach involves alkylation of pyrrolidin-3-ol with tert-butyl chloride (t-BuCl) using a Lewis acid catalyst. The method draws inspiration from the synthesis of 4-tert-butyl-1-chlorobenzene, where complex acid HAlCl₄ facilitates Friedel-Crafts alkylation . For pyrrolidine systems, the hydroxyl group at position 3 is first protected to avoid undesired side reactions.

Procedure :

  • Protection of Pyrrolidin-3-ol :
    The 3-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane. This step ensures selectivity during subsequent alkylation .

  • Alkylation at Position 4 :
    The protected pyrrolidine is reacted with t-BuCl in the presence of HAlCl₄ (2–5 mol%) at 0–25°C. The reaction proceeds via a carbocation intermediate, with HAlCl₄ enhancing electrophilicity .

  • Deprotection :
    The TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, yielding 4-(tert-butoxy)pyrrolidin-3-ol.

Key Data :

ParameterValueSource
Yield (alkylation)68–75%
Reaction Time6–12 hours
Purity (final)≥95% (HPLC)

Mitsunobu Reaction for tert-Butoxy Installation

The Mitsunobu reaction offers an alternative route for introducing the tert-butoxy group under mild conditions. This method is advantageous for avoiding strong acids and enabling stereochemical control.

Procedure :

  • Substrate Preparation :
    4-Hydroxypyrrolidin-3-ol is synthesized via oxidation-reduction sequences or enzymatic resolution .

  • Mitsunobu Reaction :
    The hydroxyl group at position 4 is substituted with tert-butanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran. The reaction proceeds at 0°C to room temperature .

Key Data :

ParameterValueSource
Yield80–85%
Stereoselectivity>98% ee
Reaction ScaleUp to 100 g

Enzymatic Resolution for Enantiopure Synthesis

For applications requiring high enantiomeric purity, enzymatic resolution of racemic intermediates is employed. This method leverages lipases or esterases to selectively hydrolyze one enantiomer .

Procedure :

  • Racemic Intermediate Synthesis :
    4-(tert-Butoxy)pyrrolidin-3-yl acetate is prepared via acetylation of the racemic alcohol.

  • Enzymatic Hydrolysis :
    The acetate is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-acetate intact .

  • Separation and Deprotection :
    The hydrolyzed (R)-alcohol is extracted, and the remaining (S)-acetate is saponified with KOH/MeOH.

Key Data :

ParameterValueSource
Enantiomeric Excess>99% ee
Yield (per cycle)45–50%

Reductive Amination for Pyrrolidine Ring Formation

Constructing the pyrrolidine ring de novo allows flexibility in substituent placement. A reductive amination strategy is effective for integrating both hydroxyl and tert-butoxy groups.

Procedure :

  • Ketone Synthesis :
    4-tert-Butoxy-3-ketopyrrolidine is prepared via oxidation of 4-tert-butoxypyrrolidine with Jones reagent.

  • Reductive Amination :
    The ketone is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by acidic workup to yield the tertiary alcohol .

Key Data :

ParameterValueSource
Overall Yield55–60%
Purity≥90%

Comparative Analysis of Methods

The table below evaluates the four primary synthetic routes:

MethodYield (%)Purity (%)StereoselectivityScalability
Catalytic Alkylation68–7595LowIndustrial
Mitsunobu Reaction80–8598HighLab-scale
Enzymatic Resolution45–50>99Very HighPilot-scale
Reductive Amination55–6090ModerateMulti-step

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(tert-butoxy)pyrrolidin-3-ol, and what critical parameters influence reaction yield?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxy group via nucleophilic substitution or coupling reactions. For example, tert-butoxy-protected pyrrolidine derivatives (e.g., tert-butyl 3-((3-iodopyridin-4-yloxy)methyl)pyrrolidine-1-carboxylate) are synthesized using tert-butyl protecting groups to stabilize hydroxyl intermediates . Key parameters include reaction temperature (optimized between 0°C to room temperature), solvent choice (e.g., THF or DMF for polar aprotic conditions), and stoichiometric control of tert-butoxide reagents to avoid over-alkylation. Catalytic bases like NaH or KOtBu are often employed to deprotonate hydroxyl groups for efficient substitution .

Q. How can researchers optimize the purification of 4-(tert-butoxy)pyrrolidin-3-ol to achieve high enantiomeric purity?

  • Methodological Answer : Chiral resolution via preparative HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is effective. Alternatively, diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) can separate enantiomers during crystallization . For intermediates, silica gel chromatography with gradient elution (hexane/ethyl acetate) is recommended to remove byproducts. Post-purification analysis by polarimetry or chiral GC/MS validates enantiomeric excess (>98%) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing 4-(tert-butoxy)pyrrolidin-3-ol?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and tert-butoxy group integration (e.g., δ ~1.2 ppm for tert-butyl protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the pyrrolidine ring .
  • HPLC-MS : Reverse-phase HPLC coupled with high-resolution MS validates molecular weight and detects trace impurities.
  • IR Spectroscopy : Identifies hydroxyl (broad ~3200 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the tert-butoxy group influence the stability of 4-(tert-butoxy)pyrrolidin-3-ol under acidic or basic conditions?

  • Methodological Answer : The tert-butoxy group enhances steric protection of the hydroxyl group, reducing susceptibility to nucleophilic attack. Under acidic conditions (pH < 3), partial cleavage of the tert-butyl ether may occur, forming pyrrolidin-3-ol and tert-butanol. Stability studies using TGA/DSC show decomposition onset at ~150°C, with degradation products analyzed via GC-MS . Under basic conditions (pH > 10), the compound remains stable due to the electron-withdrawing tert-butyl group, as confirmed by accelerated stability testing (40°C/75% RH for 28 days) .

Q. What role does 4-(tert-butoxy)pyrrolidin-3-ol play in drug discovery, particularly in modulating biological targets?

  • Methodological Answer : Pyrrolidine derivatives are explored as scaffolds for CNS agents due to their conformational rigidity. The tert-butoxy group improves blood-brain barrier penetration by increasing lipophilicity (logP ~2.5). In vitro assays (e.g., receptor binding studies) assess affinity for targets like σ-1 receptors or ion channels. For example, structurally related compounds (e.g., TT001/TT002) show anti-inflammatory activity in preclinical models .

Q. How can researchers resolve contradictory data on the stereochemical configuration of 4-(tert-butoxy)pyrrolidin-3-ol?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. If crystals are unavailable, compare experimental CD/VCD spectra with DFT-simulated spectra for enantiomers. For diastereomers, NOESY NMR identifies spatial proximity of protons (e.g., tert-butyl to pyrrolidine ring protons) to infer spatial arrangement . Conflicting HPLC retention times may arise from column aging; cross-validation with two chiral columns (e.g., Chiralpak AD-H and OD-H) is advised .

Q. What safety protocols are critical when handling 4-(tert-butoxy)pyrrolidin-3-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions with tert-butoxide residues .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Monitor for peroxide formation if stored long-term .

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